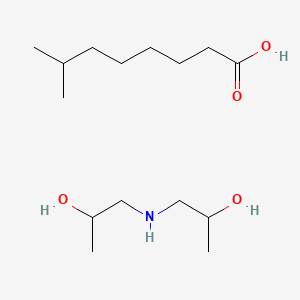
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol . This compound is known for its unique structure, which includes a naphthalene core that is fully hydrogenated, making it an octahydro derivative. The presence of two methyl groups at the 5,5-positions and a methyl acetate group at the 2-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5,5-dimethylnaphthalene-2-methyl acetate typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by esterification. The hydrogenation process requires a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting octahydro-5,5-dimethylnaphthalene is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form the methyl acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alcohols.
Scientific Research Applications
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-5,5-dimethylnaphthalene-2-methyl ether
- Octahydro-5,5-dimethylnaphthalene-2-methyl alcohol
- Octahydro-5,5-dimethylnaphthalene-2-methyl ketone
Uniqueness
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the acetate group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
CAS No. |
93840-12-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-7-14-13(9-12)5-4-8-15(14,2)3/h12H,4-10H2,1-3H3 |
InChI Key |
GLQXVPUVIVULNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC2=C(C1)CCCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
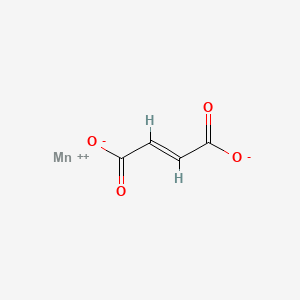
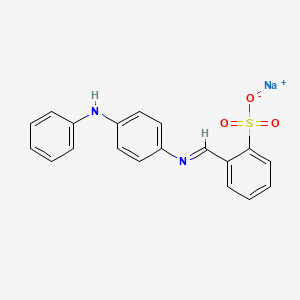





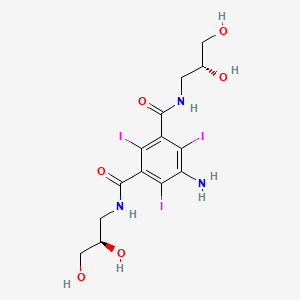
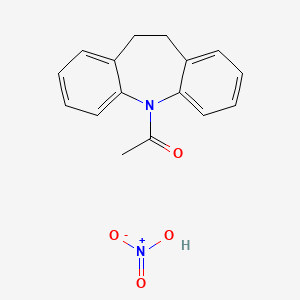
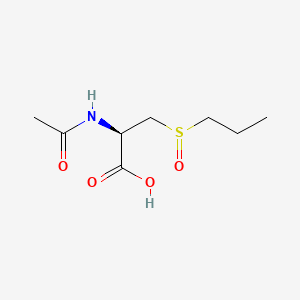
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
